molecular formula C9H7ClN2O2 B1612004 2-(6-Chloro-1H-indazol-3-yl)acetic acid CAS No. 35715-85-6

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Cat. No. B1612004
CAS RN: 35715-85-6
M. Wt: 210.62 g/mol
InChI Key: PSEDUPQQLIMVBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic approaches to indazoles, including 2-(6-Chloro-1H-indazol-3-yl)acetic acid, have been studied extensively. These strategies involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Teixeira et al. (2006) detailed the synthesis and structural characterization of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains. This research included the synthesis of indazol-2-yl-acetic acid derivatives, showcasing a method for preparing these compounds and their structural analysis through X-ray diffraction, revealing a supramolecular architecture involving hydrogen bonds. This work provides foundational knowledge on the chemical synthesis and properties of indazole derivatives, including 2-(6-Chloro-1H-indazol-3-yl)acetic acid, highlighting their potential in further chemical and pharmacological studies (Teixeira et al., 2006).

Photoluminescent Properties of Coordination Complexes

Zhou, Huang, and Sun (2009) explored the synthesis, structures, and photoluminescent property of coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid, a compound structurally related to 2-(6-Chloro-1H-indazol-3-yl)acetic acid. Their work demonstrates how the coordination of metals with these ligands leads to materials with interesting luminescent properties, potentially applicable in materials science for the development of new luminescent materials (Zhou, Huang, & Sun, 2009).

Novel Synthesis Methods

The development of efficient and sustainable synthesis methods for related compounds has also been a focus of research. Tortoioli et al. (2020) reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. This method emphasizes atom economy, high selectivity, and environmental friendliness, suggesting potential pathways for the synthesis of 2-(6-Chloro-1H-indazol-3-yl)acetic acid and its analogs in a more sustainable manner (Tortoioli et al., 2020).

Reactivity and Chemical Transformations

Research by Davis et al. (1975) on the reactivity of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles leading to the preparation of (2,1-Benzisothiazol-3-yl)acetic acid demonstrates the chemical transformations that can be applied to related structures like 2-(6-Chloro-1H-indazol-3-yl)acetic acid. Such studies are crucial for understanding the reactivity patterns and potential applications of these compounds in synthetic organic chemistry (Davis et al., 1975).

Safety And Hazards

This chemical is considered hazardous according to the OSHA Hazard Communication Standard. It may cause skin corrosion/irritation and serious eye damage/irritation. Additionally, it exhibits specific target organ toxicity (single exposure) to the respiratory system .

properties

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDUPQQLIMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592652
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-1H-indazol-3-yl)acetic acid

CAS RN

35715-85-6
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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